Lipophilic Ligand Efficiency (LLE) and Physicochemical Differentiation from Unsubstituted Piperazine-1-Carboxamide Core
While no direct biological IC₅₀ comparisons are public, computed physicochemical properties establish a clear differentiation baseline versus the unsubstituted piperazine-1-carboxamide core scaffold. The target compound’s higher lipophilicity (XLogP3 1.8 vs. the core’s -0.9) and larger polar surface area (TPSA 65.5 vs. 49.8 Ų) shift it into a more favorable CNS drug-like property space, offering a superior starting point for lead optimization campaigns [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.8, TPSA = 65.5 Ų |
| Comparator Or Baseline | Piperazine-1-carboxamide core scaffold: XLogP3 = -0.9, TPSA = 49.8 Ų |
| Quantified Difference | ΔXLogP3 = +2.7 log units; ΔTPSA = +15.7 Ų |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
For procurement of focused libraries targeting CNS receptors or GPCRs, these computed property shifts suggest a differentiated starting point for hit identification, reducing the need for subsequent property optimization in initial screens.
- [1] PubChem Compound Summary for CID 71983960, 4-(2-Fluoropyridine-4-carbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 75123, Piperazine-1-carboxamide. National Center for Biotechnology Information (2025). View Source
